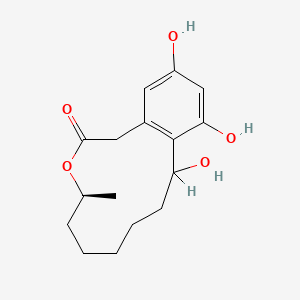
10-Dihydrocurvularin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Dihydrocurvularin, also known as this compound, is a useful research compound. Its molecular formula is C16H22O5 and its molecular weight is 294.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Antitumor Activity
10-Dihydrocurvularin has shown promising results in cancer research, particularly in breast cancer models. It acts as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3), a critical player in many cancers. In vitro studies demonstrated that doses ranging from 2 to 8 μM inhibited the proliferation, migration, and invasion of human breast cancer cell lines MDA-MB-231 and MDA-MB-468. Furthermore, in vivo studies using nude mice bearing MDA-MB-231 xenografts indicated that treatment with 30 mg/kg significantly suppressed tumor growth without notable toxicity .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties by inhibiting the NLRP3 inflammasome activation. This action helps reduce inflammation markers in various models, suggesting its potential application in treating inflammatory diseases .
Antimicrobial Properties
The compound has demonstrated efficacy against multi-drug resistant bacterial strains. Studies have reported effective inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Model/Cell Line | Dose Range | Effect |
|---|---|---|---|
| Antitumor | MDA-MB-231, MDA-MB-468 | 2-8 μM | Inhibition of proliferation and invasion |
| In vivo Antitumor | Nude mice xenograft model | 30 mg/kg | Significant tumor growth suppression |
| Anti-inflammatory | Various models | Not specified | Suppression of NLRP3 inflammasome |
| Antimicrobial | Multi-drug resistant strains | Not specified | Effective growth inhibition |
Case Studies
Case Study 1: Anticancer Effects
- Objective : Evaluate the anticancer effects of this compound in breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells.
Case Study 2: Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Showed effective inhibition of growth in multi-drug resistant strains.
Propiedades
Número CAS |
95416-14-1 |
|---|---|
Fórmula molecular |
C16H22O5 |
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
(5S)-11,13,15-trihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-3-one |
InChI |
InChI=1S/C16H22O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h7,9-10,13,17-19H,2-6,8H2,1H3/t10-,13?/m0/s1 |
Clave InChI |
XXERLAIMBWOKOC-NKUHCKNESA-N |
SMILES |
CC1CCCCCC(C2=C(CC(=O)O1)C=C(C=C2O)O)O |
SMILES isomérico |
C[C@H]1CCCCCC(C2=C(CC(=O)O1)C=C(C=C2O)O)O |
SMILES canónico |
CC1CCCCCC(C2=C(CC(=O)O1)C=C(C=C2O)O)O |
Sinónimos |
10-dihydrocurvularin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















